molecular formula C9H5Cl2NS B2707875 4-(2,4-Dichlorophenyl)-1,3-thiazole CAS No. 383145-54-8

4-(2,4-Dichlorophenyl)-1,3-thiazole

Cat. No.: B2707875
CAS No.: 383145-54-8
M. Wt: 230.11
InChI Key: KSGIKFJCCZIESB-UHFFFAOYSA-N
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Description

“4-(2,4-Dichlorophenyl)-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The “2,4-Dichlorophenyl” part indicates that there are two chlorine atoms attached to the phenyl group at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a thiazole ring attached to a phenyl ring with two chlorine atoms . The exact structure would depend on the positions of these groups and atoms within the molecule .

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

The compound 4-(2,4-dichlorophenyl)-1,3-thiazole has been characterized through various spectroscopic methods. In one study, the spectroscopic characterization of a novel thiazole scaffold was studied, revealing insights into the molecular structure and formation through FTIR, NMR, and LCMS data. X-ray diffraction studies further indicated the compound's crystalline structure, providing detailed insights into its molecular arrangement (Gayathri et al., 2017).

Corrosion Inhibition Performance

The thiazole derivative has been investigated for its potential as a corrosion inhibitor. Quantum chemical parameters and molecular dynamics simulations were performed to predict the compound's effectiveness in inhibiting corrosion of iron, with theoretical data aligning well with previously reported experimental results (Kaya et al., 2016).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles demonstrated promising antimicrobial activity in preliminary screenings (Karegoudar et al., 2008). Additionally, certain thiazolyl urea derivatives showed potential antitumor activities, indicating the compound's versatile biological applications (Ling et al., 2008).

Drug Delivery Systems

Research into drug delivery systems has incorporated this compound. For instance, a novel system using gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex was developed to improve the delivery of AT drugs in therapy, showing the compound's potential in enhancing drug solubility and stability (Asela et al., 2017).

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NS/c10-6-1-2-7(8(11)3-6)9-4-13-5-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGIKFJCCZIESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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